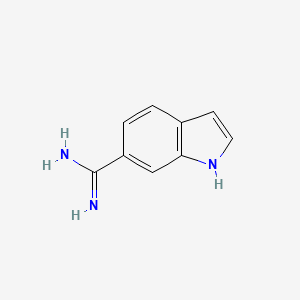

1H-Indole-6-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLHTAIFMAKJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71889-72-0 | |

| Record name | 6-Amidinoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indole-6-carboximidamide: Core Properties and Scientific Applications

This guide provides a comprehensive technical overview of 1H-Indole-6-carboximidamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the introduction of the carboximidamide (amidine) group at the 6-position imparts unique physicochemical and pharmacological properties. This document will delve into the fundamental characteristics, synthesis, and potential applications of this compound, offering valuable insights for its utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a carboximidamide group attached to the 6-position of the indole nucleus. The amidine functional group is a strong base, and this property significantly influences the overall characteristics of the molecule.

Table 1: Core Physicochemical Properties of this compound

| Property | Value (Predicted/Inferred) | Rationale and Supporting Evidence |

| IUPAC Name | This compound | Standard chemical nomenclature. |

| CAS Number | Not assigned | The parent compound is not widely cataloged, though its salts and derivatives are. |

| Molecular Formula | C₉H₉N₃ | Based on the chemical structure. |

| Molecular Weight | 159.19 g/mol | Calculated from the molecular formula. |

| pKa | ~10-11 | Amidines are among the strongest organic bases due to the resonance stabilization of the amidinium cation. The exact pKa would require experimental determination. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents and aqueous acid. | The free base is expected to have limited aqueous solubility. As a strong base, it readily forms salts (e.g., hydrochloride) which are generally water-soluble.[1] |

| Stability | The free base may be susceptible to hydrolysis. Amidinium salts are generally more stable. | Aromatic amines can be unstable under certain conditions, and the amidine group can hydrolyze, particularly under harsh pH and temperature conditions.[2] |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the formation of the amidine functional group, typically starting from a nitrile or a carboxylic acid precursor.

Synthesis from 1H-Indole-6-carbonitrile

A common and effective method for the preparation of aromatic amidines is through the Pinner reaction or by formation of an amidoxime intermediate.

Workflow 1: Synthesis via Amidoxime Intermediate

Caption: Synthesis of this compound from 1H-Indole-6-carbonitrile via an amidoxime intermediate.

Experimental Protocol: Synthesis of this compound via Amidoxime Intermediate

-

Step 1: Formation of this compound oxime.

-

To a solution of 1H-indole-6-carbonitrile in a suitable solvent such as ethanol or dioxane, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium carbonate).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude amidoxime by recrystallization or column chromatography.

-

-

Step 2: Reduction of the Amidoxime to this compound.

-

Dissolve the purified this compound oxime in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 3 atm) for several hours at room temperature.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to yield this compound. The product can be further purified by recrystallization.

-

The Pinner Reaction

The Pinner reaction provides a direct route from nitriles to imidates, which can then be converted to amidines.

Workflow 2: The Pinner Reaction

Caption: Synthesis of this compound using the Pinner reaction.

Experimental Protocol: Synthesis of this compound via the Pinner Reaction

-

Step 1: Formation of the Pinner Salt.

-

Suspend 1H-indole-6-carbonitrile in anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the cooled solution until saturation.

-

Allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours) until the formation of the crystalline Pinner salt is complete.

-

Collect the precipitate by filtration and wash with anhydrous diethyl ether.

-

-

Step 2: Ammonolysis to form the Amidine.

-

Treat the Pinner salt with a solution of ammonia in an alcohol (e.g., ethanolic ammonia).

-

Stir the reaction mixture at room temperature until the conversion to the amidine is complete, as monitored by TLC.

-

Remove the solvent under reduced pressure, and purify the resulting this compound by recrystallization.

-

Characterization and Analytical Methods

The structural confirmation and purity assessment of this compound are crucial. A combination of spectroscopic techniques is typically employed.

Table 2: Spectroscopic Data for a Structurally Related Compound: 6-Amidinoindole [3]

| Technique | Observed Peaks/Signals (for 6-Amidinoindole) | Inferred Signals for this compound |

| ¹H NMR | Signals for indole ring protons and labile NH protons of the indole and amidine groups. | Aromatic protons of the indole core would be expected in the range of δ 7.0-8.0 ppm. The labile protons of the NH (indole) and NH₂/NH (amidine) groups would likely appear as broad singlets at lower field. |

| ¹³C NMR | Carbon signals for the indole scaffold and the amidine carbon. | Aromatic carbons would appear in the δ 110-140 ppm region. The amidine carbon (C=N) would be expected at a lower field, typically around δ 150-160 ppm. |

| IR (cm⁻¹) | N-H stretching (~3428 cm⁻¹), C=N stretching (~1646 cm⁻¹), C-H, C=C, and C-N vibrations. | Similar characteristic peaks are expected: N-H stretching for the indole and amidine groups, and a strong C=N stretching vibration. |

| Mass Spec. | Molecular ion peak [M+H]⁺ at m/z 160.0865. | The expected [M+H]⁺ for C₉H₉N₃ would be m/z 160.0875. |

Potential Biological and Pharmacological Significance

The indole nucleus is a cornerstone in the development of therapeutic agents, and the addition of a basic amidine group can enhance interactions with biological targets.

Enzyme Inhibition

Derivatives of indole-6-carboximidamide have shown promise as enzyme inhibitors. For instance, a substituted derivative, N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide, was identified as a selective inhibitor of human neuronal nitric oxide synthase (nNOS).[4] This suggests that the this compound scaffold could be a valuable starting point for the design of inhibitors for various enzymes.

Signaling Pathway: Nitric Oxide Synthase Inhibition

Caption: Potential inhibitory action of this compound derivatives on neuronal nitric oxide synthase (nNOS).

Receptor Binding

Indole-based compounds are known to interact with a variety of receptors. For example, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor and as inhibitors of the androgen receptor binding function 3 (BF3).[4][5] The presence of the strongly basic amidine group in this compound could facilitate strong ionic interactions with acidic residues in receptor binding pockets.

Antimicrobial and Antiparasitic Potential

Aromatic amidines are a well-established class of antimicrobial and antiparasitic agents. Bis-amidine derivatives containing an indole core have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[6] Furthermore, indole-amidine derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]

Conclusion and Future Perspectives

This compound represents a valuable chemical entity with significant potential in drug discovery and chemical biology. Its synthesis is achievable through established chemical transformations, and its structural features, particularly the combination of the indole scaffold and the basic amidine group, make it an attractive candidate for targeting a range of biological macromolecules. Further investigation into its specific biological activities, detailed physicochemical characterization, and exploration of its derivatives are warranted to fully unlock its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical Chemistry.

- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migr

- Amidine | Solubility of Things.

- Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Chemistry – An Asian Journal.

- Physical Properties of Amides. Chemistry LibreTexts.

- 2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide. PubChem.

- 1H-indole-6-carbonitrile. PubChem.

- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. European Journal of Medicinal Chemistry.

- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports.

- Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry.

- Process for the preparation of 1H-pyrazole-1-carboxamidines.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters.

- Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. ukm.my [ukm.my]

- 4. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole synthesis [organic-chemistry.org]

- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

"1H-Indole-6-carboximidamide" chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1H-Indole-6-carboximidamide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] The functionalization of this scaffold offers a pathway to modulate biological activity, and the carboximidamide (amidine) group, in particular, is a potent pharmacophore known for its ability to engage in critical hydrogen bonding interactions with biological targets. This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for drug discovery. We will delve into its chemical structure and physicochemical properties, followed by a detailed, field-proven synthetic strategy. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols necessary for the synthesis and understanding of this valuable compound. The proposed synthesis is a robust, two-step process commencing with the well-established Fischer indole synthesis to produce the key intermediate, 6-cyano-1H-indole, followed by its conversion to the target carboximidamide via the classic Pinner reaction.

Introduction: The Significance of the Indole-6-Carboximidamide Scaffold

The indole ring system is a privileged scaffold in drug discovery, renowned for its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are central to its biological function. The strategic placement of functional groups on the indole ring is a key tactic in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties.

The carboximidamide functional group, also known as an amidine, is a critical component in the design of enzyme inhibitors and receptor ligands. As a strong base, it is typically protonated at physiological pH, allowing it to act as a cationic recognition element that can mimic protonated arginine or lysine residues. This enables strong, specific interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in protein active sites. Derivatives of indole carboxamides and carboximidamides have been investigated as potent inhibitors of various targets, including the Na+/H+ exchanger and Nitric Oxide Synthase (nNOS).[5][6]

This compound, therefore, represents a convergence of these two powerful moieties. Its structure is of considerable interest for the development of novel therapeutics, particularly in areas where specific, high-affinity binding to protein targets is required.[5][6] This guide outlines a logical and experimentally sound pathway for its synthesis, empowering researchers to access this promising molecule for further investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a bicyclic indole core with a carboximidamide group attached at the 6-position of the benzene ring.

IUPAC Name: this compound Molecular Formula: C₉H₉N₃

Below is a summary of its key physicochemical properties. As experimental data for this specific molecule is not widely published, computed properties from reliable chemical databases are included and noted accordingly.

| Property | Value | Source |

| Molecular Weight | 159.19 g/mol | Computed |

| Exact Mass | 159.080 g/mol | Computed |

| Topological Polar Surface Area | 65.3 Ų | Computed |

| Hydrogen Bond Donor Count | 3 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 1 | Computed |

| XLogP3 | 1.3 | Computed |

| CAS Number | 1626343-91-8 | PubChem |

Note: Computed values are algorithmically generated and should be used as estimates until experimentally verified.

Proposed Synthesis of this compound

Retrosynthetic Analysis and Strategy

The overall forward synthesis is therefore a two-step process:

-

Step 1: Fischer indole synthesis of 4-cyanophenylhydrazine hydrochloride and a suitable aldehyde or ketone (e.g., pyruvic acid, followed by decarboxylation, or more directly with an acetaldehyde equivalent) to yield 6-cyano-1H-indole.

-

Step 2: Conversion of the nitrile group of 6-cyano-1H-indole to the carboximidamide group via the Pinner reaction. This involves the formation of an intermediate Pinner salt (an imidate hydrochloride) followed by ammonolysis.[1][8][9]

Experimental Protocol: Step 1 - Synthesis of 6-Cyano-1H-indole

This protocol is based on the principles of the Fischer indole synthesis, a reliable method for creating the indole core from an arylhydrazine and an aldehyde or ketone.[7]

Materials:

-

4-Cyanophenylhydrazine hydrochloride

-

Glycolaldehyde diethyl acetal (or another suitable acetaldehyde equivalent)

-

Polyphosphoric acid (PPA) or a mixture of sulfuric acid and a suitable solvent like ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenylhydrazine hydrochloride (1.0 eq).

-

Addition of Reagents: Add polyphosphoric acid (PPA) as both the solvent and the acid catalyst. The amount should be sufficient to ensure good stirring (approx. 10-20 times the weight of the hydrazine). Alternatively, a mixture of ethanol and concentrated sulfuric acid can be used.[7]

-

Heating and Condensation: Begin stirring and gently heat the mixture to approximately 60-70 °C.

-

Addition of Acetaldehyde Equivalent: Slowly add glycolaldehyde diethyl acetal (1.1 eq) dropwise to the heated mixture. The initial reaction is the formation of the phenylhydrazone in situ.

-

Cyclization: After the addition is complete, increase the temperature to 100-120 °C and maintain for 2-4 hours to drive the[3][3]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 6-cyano-1H-indole. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The photophysical properties of cyanoindoles have been studied, and they are known to be fluorescent.[6][10]

Experimental Protocol: Step 2 - Synthesis of this compound Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to amidines.[1][8][9] This reaction requires strictly anhydrous conditions to prevent the formation of the corresponding ester or amide as byproducts.

Materials:

-

6-Cyano-1H-indole (from Step 1)

-

Anhydrous ethanol

-

Anhydrous diethyl ether or dioxane

-

Hydrogen chloride (gas)

-

Anhydrous ammonia (gas) or a solution of ammonia in methanol

-

Anhydrous calcium chloride drying tube

Procedure:

-

Formation of the Pinner Salt (Ethyl 1H-indole-6-carboximidate hydrochloride):

-

Reaction Setup: Dissolve 6-cyano-1H-indole (1.0 eq) in a mixture of anhydrous ethanol (1.5-2.0 eq) and anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Anhydrous Acid Addition: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours. Causality Note: The HCl gas acts as the acid catalyst, protonating the nitrile nitrogen to form a highly electrophilic nitrilium ion, which is then attacked by the alcohol.[1] Anhydrous conditions are critical to prevent water from hydrolyzing the intermediate imidate to an ester.

-

Precipitation: The Pinner salt is often insoluble and will precipitate from the ethereal solution. Seal the flask and store it in a refrigerator overnight (or for at least 12 hours) to allow for complete precipitation.

-

Isolation: Collect the precipitated solid (the Pinner salt) by vacuum filtration under an inert atmosphere (e.g., in a glove bag or under a stream of nitrogen) to minimize exposure to moisture. Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum.

-

-

Ammonolysis to form this compound Hydrochloride:

-

Reaction Setup: Suspend the isolated Pinner salt in anhydrous ethanol or methanol in a pressure-resistant flask at 0 °C.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the suspension, or add a saturated solution of ammonia in methanol. Seal the flask and allow the mixture to stir at room temperature for 12-24 hours. Causality Note: Ammonia acts as the nucleophile, attacking the imidate carbon and displacing the ethoxy group to form the amidine.[1]

-

Product Isolation: The product, this compound hydrochloride, may precipitate from the solution. Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether, collected by filtration, and dried under vacuum.

-

Purification (if necessary): The hydrochloride salt is often crystalline and may be pure enough after isolation. If further purification is needed, recrystallization from a suitable solvent system like ethanol/ether can be performed.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from 4-cyanophenylhydrazine hydrochloride to this compound hydrochloride.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has detailed a robust and logical two-step synthetic route for the preparation of this compound, a compound of significant interest to the drug discovery community. By leveraging the classic Fischer indole synthesis to create the key 6-cyano-1H-indole intermediate, and subsequently employing the Pinner reaction for its conversion to the target amidine, researchers can reliably access this valuable molecular scaffold. The protocols provided herein are grounded in well-established chemical principles and offer a clear roadmap for synthesis, emphasizing the causal relationships behind experimental choices to ensure procedural integrity and success. The availability of this synthetic pathway will facilitate further exploration of this compound and its derivatives as potential therapeutic agents.

References

- Wang, K., et al. (2011). An efficient one-pot, two-step solution-phase synthetic method was developed to synthesize twenty-three 2-amino-indole-3-carboxamides. National Institutes of Health.

- Sweidan, Y., et al. (2019).

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

- BenchChem. (2025). Cyanoindoles via Fischer Indole Synthesis. BenchChem.

- PubChem. (n.d.). 1H-Indole-6-carboxamide. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Pinner reaction. Wikipedia.

- Chen, I., et al. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. National Institutes of Health.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.

- Sviripa, V. M., et al. (2013). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Institutes of Health.

- Zhang, Y., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues.

- Masuda, H., et al. (2003). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed.

- NROChemistry. (n.d.). Pinner Reaction. NROChemistry.

- ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- ResearchGate. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime.

- Jones, K., et al. (2020). Synthesis of a Series of Diaminoindoles.

- Ioele, M., et al. (2022).

- J&K Scientific. (2025). Pinner Reaction. J&K Scientific.

- Chemistry Steps. (n.d.). Nitriles to Esters. Chemistry Steps.

- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Sharma, G., et al. (2021).

- Podlech, J., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

- PubChem. (n.d.). N'-Hydroxy-1H-indole-3-carboximidamide. National Center for Biotechnology Information.

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]

- 5. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1H-Indole-6-carboximidamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] While various substitutions on the indole ring have been extensively explored, leading to significant therapeutic advancements, the unsubstituted 1H-Indole-6-carboximidamide remains a less-chartered chemical entity. This guide provides a comprehensive technical overview of this promising molecule, addressing its formal identification, a proposed synthetic pathway, and its potential as a valuable building block in drug discovery. By examining the established biological significance of structurally related indole carboxamides and carboximidamides, we can project the therapeutic avenues that this compound may unlock.

Part 1: Nomenclature and Identification

A precise understanding of a molecule's identity is fundamental for scientific discourse and reproducibility. This section clarifies the IUPAC name and CAS number status for this compound.

IUPAC Name

Based on the established rules of chemical nomenclature, the systematic and preferred IUPAC name for the topic compound is This compound .[3] This name is derived from the parent heterocycle, "1H-indole," with the "carboximidamide" functional group located at the 6th position of the indole ring.

CAS Number

As of the latest available data, a specific CAS Registry Number has not been assigned to the unsubstituted this compound. This is indicative of its status as a novel or less-common compound in the chemical literature and commercial databases. For reference, the closely related amide, 1H-Indole-6-carboxamide, has the CAS number 1670-88-8.[4] Researchers synthesizing this compound for the first time would be in a position to have a new CAS number assigned.

Part 2: Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the formation of aryl carboximidamides. A highly plausible and efficient route is the Pinner reaction, which utilizes the corresponding nitrile as a starting material.[5][6][7]

Proposed Synthetic Workflow: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired carboximidamide.[5][7] The starting material for this synthesis, 1H-indole-6-carbonitrile, is a known compound.

Experimental Protocol: Synthesis of this compound hydrochloride

Step 1: Formation of the Pinner Salt (Ethyl 1H-indole-6-carboximidate hydrochloride)

-

Suspend 1H-indole-6-carbonitrile (1 equivalent) in anhydrous ethanol (10-20 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 2-4 hours, ensuring the reaction mixture remains saturated with HCl.

-

Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

The product, ethyl 1H-indole-6-carboximidate hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound hydrochloride

-

Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol.

-

Cool the solution to 0°C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution until saturation is achieved.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

The product, this compound hydrochloride, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol and then diethyl ether.

-

Dry the final product under vacuum.

Workflow Diagram

Caption: Proposed synthesis of this compound via the Pinner reaction.

Part 3: Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a useful starting point for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| LogP | 1.2 - 1.8 |

| Topological Polar Surface Area (TPSA) | 65.2 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Part 4: Potential Biological Activity and Therapeutic Applications

While direct biological data for this compound is not yet available, the extensive research on related indole derivatives provides a strong foundation for predicting its potential therapeutic applications.[1][2] The carboximidamide group, in particular, is a key feature in many biologically active molecules.

Anticancer Potential

Numerous indole-2-carboxamide and indole-6-carboxamide derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[8][9][10] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as those mediated by tyrosine kinases (e.g., EGFR, VEGFR-2), which are often dysregulated in cancer.[10]

Antimicrobial and Antiviral Activity

The indole nucleus is a common scaffold in molecules with potent antimicrobial and antiviral properties.[11][12] The carboxamide and related functional groups can enhance these activities by facilitating interactions with microbial enzymes or viral proteins.

Enzyme Inhibition

The carboximidamide moiety is a known pharmacophore that can participate in crucial hydrogen bonding interactions within the active sites of enzymes. This makes this compound a promising starting point for the design of inhibitors for various enzyme classes, including proteases, kinases, and metabolic enzymes.

Signaling Pathway Diagram

Caption: Potential inhibitory actions of this compound on key signaling pathways.

Conclusion

This compound represents an intriguing and underexplored molecule with significant potential for drug discovery and development. Its straightforward proposed synthesis from readily available starting materials makes it an accessible target for research laboratories. The established biological activities of related indole carboxamides and carboximidamides strongly suggest that this compound could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.

References

- PubChem. 1H-Indole-6-carboxamide.

- National Center for Biotechnology Information. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]

- MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

- Arkat USA, Inc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

- Semantic Scholar. Synthesis of Aryl Nitriles from the Corresponding Carboxylic Acids in Solvent. [Link]

- The Royal Society of Chemistry. Nomenclature of Organic Chemistry.

- PubChem. 2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide.

- Chulalongkorn University. Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

- Wikipedia. Pinner reaction. [Link]

- National Center for Biotechnology Information. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PubMed Central. [Link]

- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

- ResearchGate. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

- MDPI. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]

- ACS Publications. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry. [Link]

- Organic Chemistry Portal.

- National Center for Biotechnology Information. Biomedical Importance of Indoles. PubMed Central. [Link]

- ChemistryViews. Aryl Carboxylic Acids Converted to Aryl Nitriles. [Link]

- PubMed. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. [Link]

- NROChemistry. Pinner Reaction. [Link]

- American Elements. Indoles. [Link]

- MDPI.

- ResearchGate. Recent Advances in the Synthesis of Aryl Nitrile Compounds | Request PDF. [Link]

- Chemistry LibreTexts. 21.

- OpenStax. 21.

- ResearchGate.

- ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

- IUPAC.

- Khan Academy. Carboxylic acid naming. [Link]

- PubChem. N'-Hydroxy-1H-indole-3-carboximidamide.

- Chemistry Steps. Nitriles to Esters. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. 1H-Indole-6-carboxamide | C9H8N2O | CID 594837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Emergence of 1H-Indole-6-carboximidamide: A Technical Guide for a Novel Scaffold

This guide delves into the discovery, synthesis, and potential biological significance of 1H-Indole-6-carboximidamide, a molecule of growing interest within the drug discovery landscape. While direct historical accounts of this specific compound are nascent, its structural motifs are deeply rooted in the rich history of indole-based medicinal chemistry. This document provides researchers and drug development professionals with a comprehensive technical overview, grounded in established scientific principles and methodologies, to facilitate the exploration of this promising chemical entity.

Part 1: A Legacy of Discovery and the Dawn of a New Moiety

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The exploration of functional group modifications at various positions of the indole ring has been a fruitful endeavor for decades, leading to the discovery of potent therapeutic agents.[1] Carboxamide and carboximidamide functionalities, in particular, are known to be critical for molecular recognition and interaction with biological targets, often serving as key pharmacophores.[3]

The specific focus on the 6-position of the indole ring for the introduction of a carboximidamide group represents a logical progression in the systematic exploration of the indole chemical space. While extensive research has been conducted on indole-2-carboxamides and indole-3-carboxamides, the 6-position offers a distinct vector for substitution that can lead to novel structure-activity relationships.[4][5][6] The discovery of this compound can be seen as an outcome of this systematic approach, driven by the continuous search for new chemical matter with improved potency, selectivity, and pharmacokinetic properties.

Part 2: Synthesis and Characterization: A Proposed Pathway and Workflow

The synthesis of this compound can be approached through several established synthetic routes. A plausible and efficient method, adapted from known procedures for related compounds, is outlined below.

Proposed Synthetic Protocol

A robust synthesis of this compound can be envisioned starting from the commercially available 1H-indole-6-carbonitrile. The following two-step protocol is proposed:

Step 1: Pinner Reaction for Imidate Ester Hydrochloride Formation

-

Suspend 1H-indole-6-carbonitrile in anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.

-

Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate, the ethyl imidate hydrochloride salt, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Amination to Form the Carboximidamide Hydrochloride

-

Dissolve the dried ethyl imidate hydrochloride salt in anhydrous ethanol.

-

Add a solution of ammonia in ethanol (or bubble ammonia gas through the solution) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The product, this compound hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, followed by extraction and purification.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Table 1: Expected Analytical Data

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the indole ring protons, the C6-substituent protons, and the -NH and -NH₂ protons of the carboximidamide group. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the indole core and the carboximidamide carbon. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of C₉H₉N₃. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (e.g., >95%). |

Part 3: Inferred Biological Activity and Mechanistic Hypotheses

While the specific biological activity of this compound is yet to be extensively reported, the broader class of indole carboxamides and related structures has shown significant promise in various therapeutic areas.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound could be investigated for the following applications:

-

Kinase Inhibition: Many indole carboxamides are potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[7][8][9]

-

Antiparasitic Activity: Indole-based compounds have been identified as having activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease.[10]

-

Antimicrobial Properties: The indole scaffold is present in many natural and synthetic antimicrobial agents.[1][3]

-

Leukotriene Antagonism: Certain indole-5- and -6-carboxamides have been found to be antagonists of peptidoleukotrienes, suggesting potential applications in asthma and other inflammatory conditions.[11]

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound, should it exhibit kinase inhibitory activity, would involve its interaction with the ATP-binding pocket of a target kinase. The indole core would serve as a scaffold, while the carboximidamide group could form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Part 4: Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The synthetic and analytical frameworks provided in this guide offer a solid foundation for its synthesis and characterization. Future research should focus on:

-

Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with substitutions on the indole nitrogen and other positions of the ring to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.

References

- PubMed. (n.d.). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors.

- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- PubMed. (1993). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes.

- Google Patents. (n.d.). Indole carboxamides compounds useful as kinase inhibitors.

- PubMed Central. (n.d.). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study.

- Google Patents. (n.d.). Indole carboxamide compounds.

- PubChem. (n.d.). Indole carboxamide compounds useful as kinase inhibitors - Patent CL-2017000992-A1.

- PubMed Central. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.

- Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.

- ResearchGate. (n.d.). Synthesis and biological activities of 1H-indole-1-carboxylic acid aryl esters as a marine antifouling coating.

- ResearchGate. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.

- Garg Lab - UCLA. (n.d.). Patents & Products.

- Google Patents. (n.d.). Disubstituted bicyclic heterocycles, the preparations and the use thereof as pharmaceutical compositions.

- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- National Institutes of Health. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications.

- PubChem. (n.d.). 1H-Indole-6-carboxamide.

- PubChem. (n.d.). 2-(2-methylphenyl)-1h-indole-6-carboximidamide.

- PubChem. (n.d.). 1H-indole-3-carboxamide.

- PubChem. (n.d.). 1H-Indole-2-carboxamide.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-indole-3-carboxamide | C9H8N2O | CID 2192542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole-2-carboxamide | C9H8N2O | CID 594832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 8. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]

- 9. Indole carboxamide compounds useful as kinase inhibitors - Patent CL-2017000992-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1H-Indole-6-carboximidamide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Overproduction of nitric oxide (NO) by the neuronal isoform of nitric oxide synthase (nNOS) is a key pathological driver in a host of neurodegenerative disorders and neuropathic pain.[1] Consequently, the development of potent and selective small-molecule inhibitors of nNOS is a significant therapeutic objective. This technical guide provides a comprehensive overview of the mechanism of action of 1H-Indole-6-carboximidamide, a member of a class of compounds that have demonstrated promise as selective nNOS inhibitors. We will delve into the molecular intricacies of its interaction with the nNOS active site, the structural basis for its isoform selectivity, and the downstream consequences of its inhibitory action on neuronal signaling pathways. Furthermore, this guide will present detailed experimental protocols for the characterization of nNOS inhibitors, providing a robust framework for researchers in the field.

Introduction: The Role of Nitric Oxide and the Rationale for nNOS Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS).[2][3] In mammals, three distinct NOS isoforms have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[4] While all three isoforms catalyze the conversion of L-arginine to L-citrulline and NO, they exhibit distinct tissue distributions and physiological roles.[4][5]

-

nNOS: Primarily expressed in the nervous system, nNOS-derived NO functions as a neurotransmitter, modulating synaptic plasticity and neurovascular coupling.[6][7]

-

eNOS: Constitutively expressed in the vascular endothelium, eNOS plays a crucial role in regulating blood pressure and vascular tone.[4][7]

-

iNOS: As its name suggests, iNOS is induced in immune cells in response to inflammatory stimuli, where it produces large amounts of NO as a cytotoxic agent.[4][5]

Under pathological conditions, such as those seen in various neurodegenerative diseases and chronic pain states, the over-activation of nNOS leads to excessive NO production.[1][6] This surplus of NO can have deleterious effects, contributing to excitotoxicity, oxidative stress, and neuronal damage.[5] Therefore, the selective inhibition of nNOS, while sparing the physiologically important functions of eNOS and iNOS, represents a highly sought-after therapeutic strategy.[1][8]

Molecular Mechanism of Action: Targeting the nNOS Active Site

This compound belongs to a class of arginine mimetics, designed to competitively inhibit the binding of the natural substrate, L-arginine, to the nNOS active site.[1] The core of the inhibitory mechanism lies in the specific molecular interactions between the inhibitor and key amino acid residues within the enzyme's catalytic center.

Structural Basis for Potency and Selectivity

The selectivity of inhibitors like those in the thiophene-2-carboximidamide class, which share structural similarities with this compound, for nNOS over eNOS is largely attributed to a critical amino acid difference in their active sites.[8] In human nNOS, an aspartate residue (Asp597) is present, whereas in human eNOS, the corresponding residue is an asparagine (Asn368).[1][8] This single amino acid substitution creates a more favorable electrostatic environment in the nNOS active site for the binding of inhibitors containing a basic amidine group, such as that found in this compound.[1][8]

The positively charged carboximidamide moiety of the inhibitor forms a strong salt bridge with the negatively charged carboxylate of Asp597 in nNOS.[1] In contrast, the neutral asparagine residue in eNOS cannot form this favorable electrostatic interaction, resulting in a significantly lower binding affinity. This structural disparity is a cornerstone of the rational design of nNOS-selective inhibitors.

Downstream Signaling Consequences of nNOS Inhibition

By blocking the production of NO in neuronal tissues, this compound modulates downstream signaling pathways that are dependent on this gaseous messenger. The primary target of NO in many neuronal signaling cascades is soluble guanylyl cyclase (sGC).[9][10]

The canonical NO signaling pathway proceeds as follows:

-

nNOS Activation: In response to neuronal activation and an influx of Ca2+, calmodulin binds to and activates nNOS.[10]

-

NO Production: Activated nNOS converts L-arginine to NO and L-citrulline.[4]

-

sGC Activation: NO diffuses to adjacent cells and binds to the heme moiety of sGC, activating the enzyme.[3]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[3]

-

Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of ion channels and other effector proteins, ultimately influencing neuronal excitability and synaptic transmission.[3][9]

By inhibiting nNOS, this compound effectively short-circuits this pathway at its origin, preventing the surge in cGMP levels and the subsequent downstream signaling events. This can have neuroprotective effects in pathological states characterized by excessive NO production.

Figure 1: A diagram illustrating the neuronal nitric oxide signaling pathway and the inhibitory action of this compound.

Experimental Methodologies for Characterizing nNOS Inhibitors

The robust characterization of nNOS inhibitors requires a multi-faceted experimental approach, encompassing biochemical assays to determine inhibitory potency and selectivity, as well as cell-based assays to assess cellular efficacy.

Biochemical Assay: Measuring NOS Activity

A widely used method to determine the inhibitory constant (Ki) of a compound against NOS isoforms is the citrulline exclusion assay.[11] This assay measures the conversion of radiolabeled L-arginine to L-citrulline.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine a reaction buffer (e.g., 50 mM HEPES, pH 7.4), purified recombinant nNOS, eNOS, or iNOS enzyme, and the necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).[2]

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control to the reaction mixtures.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of unlabeled L-arginine and radiolabeled L-[³H]arginine.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing a cation exchange resin (e.g., Dowex 50W).

-

Separation of L-citrulline: The resin binds the unreacted radiolabeled L-arginine, while the newly formed radiolabeled L-[³H]citrulline remains in the supernatant.

-

Quantification: Centrifuge the tubes and measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: A flowchart depicting the key steps in a radiometric NOS activity assay.

Cell-Based Assay: Quantifying Nitrite Production

To assess the ability of an inhibitor to penetrate cells and inhibit nNOS in a more physiologically relevant context, a cell-based assay measuring the accumulation of nitrite, a stable breakdown product of NO, is employed.[12]

Step-by-Step Protocol:

-

Cell Culture: Culture a suitable cell line stably overexpressing nNOS (e.g., HEK293T-nNOS) in a multi-well plate.[12]

-

Inhibitor Pre-incubation: Treat the cells with varying concentrations of the test inhibitor or vehicle control for a defined pre-incubation period.

-

nNOS Activation: Stimulate nNOS activity by adding a calcium ionophore (e.g., A23187) to the culture medium.[12] This will increase intracellular calcium levels and activate nNOS.

-

Incubation: Incubate the cells for a specified time (e.g., 8 hours) to allow for the production and accumulation of NO and its conversion to nitrite in the culture medium.[12]

-

Sample Collection: Collect aliquots of the culture medium from each well.

-

Griess Assay: Quantify the nitrite concentration in the collected medium using the Griess reagent.[12] This colorimetric assay involves the reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at ~540 nm using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition of nitrite production for each inhibitor concentration and determine the cellular IC50 value.

| Parameter | Biochemical Assay | Cell-Based Assay |

| Endpoint | Enzyme activity (L-citrulline formation) | Nitrite production |

| System | Purified recombinant enzyme | Intact cells |

| Information | Inhibitory potency (Ki), selectivity | Cellular efficacy, membrane permeability |

| Throughput | High | Medium to High |

Conclusion

This compound and related compounds represent a promising class of therapeutic agents for the treatment of neurological disorders associated with nNOS over-activity. Their mechanism of action is rooted in the competitive inhibition of the nNOS active site, with selectivity driven by key structural differences between the NOS isoforms. A thorough understanding of this mechanism, coupled with robust experimental characterization using both biochemical and cell-based assays, is essential for the continued development and optimization of nNOS inhibitors for clinical applications.

References

- Li, H., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. ACS Chemical Neuroscience, 5(8), 636-649. [Link]

- Cui, H., et al. (2022). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Molecules, 27(19), 6667. [Link]

- Gagnon, D., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408-16. [Link]

- Matejovic, M., et al. (2013). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2013, 528965. [Link]

- Gallo, V., et al. (2020). Nitric oxide signalling in the brain and its control of bodily functions. Journal of Neuroendocrinology, 32(8), e12882. [Link]

- BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.

- Cinelli, M. A., et al. (2018). Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides. Biochemistry, 57(44), 6331-6339. [Link]

- National Center for Biotechnology Information. (n.d.). 1H-Indole-6-carboxamide. PubChem.

- Gagnon, D., et al. (2011). Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain. Journal of Medicinal Chemistry, 54(20), 7408-7416. [Link]

- Esplugues, J. V. (2002). NO as a signalling molecule in the nervous system. British Journal of Pharmacology, 135(5), 1079-1095. [Link]

- Silver, B. H., et al. (1995). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry, 38(19), 3549-3554. [Link]

- Krukoff, T. L. (1999). Role of nitric oxide in the neural control of cardiovascular function. Cardiovascular Research, 43(3), 549-562. [Link]

- Brown, F. J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry, 37(1), 125-139. [Link]

- Wang, Y., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Assay and Drug Development Technologies, 4(1), 69-74. [Link]

- Synapse. (2024, June 21). What are nNOS inhibitors and how do they work?

- de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(13), 9034-9051. [Link]

- JoVE. (2023, April 30). Video: Nitric Oxide Signaling Pathway.

- Huang, H., et al. (2013). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of the American Chemical Society, 135(27), 10178-10185. [Link]

- Poulos, T. L. (2014). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. Accounts of Chemical Research, 47(11), 3245-3253. [Link]

- Steinert, J. R., et al. (2017). Nitric Oxide Signaling in Brain Function, Dysfunction, and Dementia. The Neuroscientist, 23(1), 3-17. [Link]

- National Center for Biotechnology Information. (n.d.). N'-Hydroxy-1H-indole-3-carboximidamide. PubChem.

Sources

- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Nitric Oxide Signaling Pathway [jove.com]

- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]

- 7. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of "1H-Indole-6-carboximidamide"

An In-Depth Technical Guide to the Biological Activity of the 1H-Indole-6-Carboximidamide Scaffold

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The indole nucleus is a quintessential example of such a "privileged scaffold," forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1][2][3] This guide delves into the therapeutic potential of a specific, yet broadly representative, indole derivative: the This compound core. While comprehensive data on this exact molecule is emerging, a wealth of research into its close chemical relatives—indole carboxamides substituted at various positions—provides a robust foundation for understanding its probable biological roles and offers a compelling rationale for its exploration in drug discovery.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized analysis of mechanisms, experimental rationale, and future-facing perspectives. We will explore the multifaceted activities of the indole carboxamide scaffold, primarily focusing on its profound implications in oncology, enzyme inhibition, and anti-infective research, thereby illuminating the potential of the this compound template as a starting point for novel therapeutic design.

Part 1: The Central Role in Oncology - Targeting the Engines of Cancer

The indole scaffold is a cornerstone in the development of anticancer agents.[1][4] Derivatives of indole carboxamides have demonstrated potent antiproliferative activity through several critical mechanisms of action, suggesting that this compound could be a valuable moiety for oncological drug design.

Mechanism I: Inhibition of Protein and Receptor Tyrosine Kinases

Uncontrolled signaling through protein kinases is a hallmark of many cancers. Indole-2-carboxamide derivatives have been successfully designed as multi-target inhibitors, demonstrating significant efficacy against key oncogenic kinases.

-

EGFR and VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial drivers of tumor growth, proliferation, and angiogenesis.[5] Studies have shown that specific indole-based compounds can act as dual inhibitors of both EGFR and VEGFR-2.[5] This dual-action approach is therapeutically advantageous, as it simultaneously tackles tumor cell proliferation and the formation of new blood vessels that supply the tumor.

-

BRAFV600E and CDK2 Inhibition: Mutations in the BRAF kinase, particularly the V600E mutation, are common in melanoma and other cancers. Furthermore, Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle. Potent indole-2-carboxamide derivatives have been identified that inhibit both BRAFV600E and CDK2, showcasing their potential to halt cancer progression through multiple checkpoints.[5][6]

The design rationale for these inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling. The indole ring serves as an excellent anchor, with substitutions on the carboxamide portion allowing for fine-tuning of selectivity and potency.

Caption: EGFR signaling pathway and point of inhibition.

Mechanism II: The Synthetic Lethality Approach - PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks.[7] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand DNA breaks (homologous recombination) is already compromised.[8] Inhibiting PARP in these BRCA-mutant cells creates a situation known as "synthetic lethality": the accumulation of unrepaired DNA damage becomes catastrophic, leading to targeted cancer cell death while largely sparing healthy cells.[7][8]

Several FDA-approved PARP inhibitors are now standard-of-care for certain ovarian, breast, prostate, and pancreatic cancers.[9] While no specific studies link this compound directly to PARP inhibition, the indole scaffold is a known component of various PARP inhibitors. This mechanistic avenue represents a highly promising area of investigation for novel indole carboxamides. The therapeutic strategy can be expanded by combining PARP inhibitors with other agents, such as PI3K/AKT pathway inhibitors or PLK1 inhibitors, to overcome resistance.[10][11]

Caption: The principle of synthetic lethality with PARP inhibitors.

Summary of Antiproliferative Activity

The tangible outcome of these mechanisms is potent antiproliferative activity against a range of human cancer cell lines. Research on various indole carboxamide derivatives provides a quantitative look at their efficacy.

| Compound Class | Target Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

| Indole-2-carboxamides | Breast (MCF-7) | 0.95 µM - 1.50 µM | [6] |

| Indole-2-carboxamides | Pancreas (Panc-1) | > 10 µM | [6] |

| Indole-2-carboxamides | Colon (HT-29) | > 10 µM | [6] |

| Indole-2-carboxamides | Epithelial (A-549) | > 10 µM | [6] |

| Indole-6-carboxylate Esters | General Cancer Cells | Potent anti-proliferative | [12] |

| Indole-3-yl Hydrazine Carboximidamides | (Designed for AChE/BACE1) | Not specified for cancer | [13] |

| Indole-based Benzenesulfonamides | (Designed for hCA) | Antitumor activity noted | [14] |

Part 2: Broad-Spectrum Enzyme Inhibition

Beyond oncology, the indole carboxamide scaffold has proven to be a versatile template for designing inhibitors of various medically relevant enzymes.

-

Na+/H+ Exchanger (NHE) Inhibitors: A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives were synthesized and found to be potent inhibitors of the sodium-hydrogen exchanger.[15] Substitution at the 2-position of the indole ring yielded the most active compounds in vitro, with N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide being the most potent.[15] NHE inhibitors have therapeutic potential in conditions such as ischemia-reperfusion injury and hypertension.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibition of nNOS over other isoforms (eNOS, iNOS) is a key goal for treating neurological disorders and pain without causing cardiovascular side effects. A 3,6-disubstituted indole derivative, N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide, was identified as a selective and potent nNOS inhibitor.[16] This compound reversed thermal hyperalgesia in an in vivo model of neuropathic pain, highlighting its potential as a novel analgesic.[16]

-

Carbonic Anhydrase (CA) Inhibitors: Indole-based benzenesulfonamides have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII.[14]

Part 3: Anti-Infective Potential

The global challenge of infectious diseases necessitates the discovery of novel therapeutic agents. Indole derivatives have shown promise in this area.

-

Antiparasitic Activity: In the search for new treatments for Chagas disease, caused by Trypanosoma cruzi, a series of 1H-indole-2-carboxamides were identified through phenotypic screening.[17] Although optimization was halted due to pharmacokinetic challenges, the compounds demonstrated clear anti-parasitic activity in both acute and chronic mouse models, likely through inhibition of the parasite's CYP51 enzyme.[17][18]

-

Antimicrobial and Antifungal Activity: The indole scaffold is a common feature in compounds with antibacterial and antifungal properties.[2] For instance, newly synthesized 1H-indole-2-carboxamide derivatives have been tested as potential antifungal and antibacterial agents.[19]

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to characterize these compounds must be robust. Here, we detail a foundational protocol for assessing antiproliferative activity.

Protocol: MTT Assay for In Vitro Antiproliferative Activity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, A549) from culture during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom microplate. This corresponds to 5,000 cells per well.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., an indole carboxamide derivative) in sterile DMSO (e.g., 10 mM).

-

Perform a serial dilution of the stock solution in a complete culture medium to achieve a range of final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

-

Include appropriate controls:

-

Vehicle Control: Wells with cells treated only with the medium containing the highest concentration of DMSO used.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells containing only the culture medium (no cells).

-

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or controls.

-

Incubate the plate for an additional 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), sterilize it by filtration, and protect it from light.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C and 5% CO₂, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the GI₅₀ or IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Caption: Standard workflow for an MTT antiproliferation assay.

Conclusion and Future Outlook

The 1H-indole-carboxamide scaffold is a remarkably versatile and therapeutically relevant structure. The extensive body of research on its derivatives paints a clear picture of its potential to modulate key biological pathways involved in cancer, inflammation, neurological disorders, and infectious diseases. While direct biological data for the parent molecule, This compound , is not yet widely published, its structure represents a compelling starting point for medicinal chemistry campaigns.

Future research should focus on the synthesis and systematic evaluation of this compound and its targeted derivatives. Screening against panels of kinases (EGFR, VEGFR, BRAF, CDK2), PARP enzymes, and various cancer cell lines would be a logical first step to validate the hypotheses presented in this guide. Furthermore, exploring its activity as an inhibitor of nNOS, NHE, and carbonic anhydrase could open new therapeutic avenues. The journey from a privileged scaffold to a clinical candidate is complex, but the foundational evidence strongly supports the this compound core as a worthy and promising embarkation point.

References

- de Oliveira, R. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 68(7), 7313–7340. [Link]

- Brown, J. M., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry, 37(2), 288-295. [Link]

- Soam, P., et al. (2024). Biologically active indole-based N-carboxamide derivatives.

- Pommier, Y., et al. (2010). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Molecular Cancer Therapeutics, 9(8), 2256-2269. [Link]

- Sharma, R., et al. (2022). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. Scientific Reports, 12(1), 1954. [Link]

- Sim, S. M., et al. (1998). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Journal of Medicinal Chemistry, 41(22), 4344-4353. [Link]

- Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2269. [Link]

- Didier, M., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7064-7077. [Link]